

Spectroscopic Profile of Butyl 2-Nitropropanoate: A Technical Guide

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Compound of Interest

Compound Name: Butyl 2-nitropropanoate

Cat. No.: B15422456

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Butyl 2-nitropropanoate**. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of **Butyl 2-nitropropanoate** in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **Butyl 2-nitropropanoate**. These predictions are derived from the analysis of its chemical structure and comparison with data for structurally similar compounds.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~4.3 - 4.5	Quartet (q)	1H	CH-NO ₂
~4.1 - 4.3	Triplet (t)	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.9 - 2.1	Doublet (d)	3H	CH ₃ -CH-NO ₂
~1.6 - 1.8	Sextet	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.3 - 1.5	Sextet	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.9 - 1.0	Triplet (t)	3H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) (ppm)	Assignment
~168 - 172	C=O (Ester)
~80 - 85	CH-NO ₂
~65 - 68	O-CH ₂
~30 - 33	O-CH ₂ -CH ₂
~18 - 21	O-CH ₂ -CH ₂ -CH ₂
~15 - 18	CH ₃ -CH
~13 - 15	O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960 - 2870	Strong	C-H (Alkyl) Stretch
~1745 - 1735	Strong	C=O (Ester) Stretch
~1550	Strong	N-O (Nitro, Asymmetric) Stretch
~1370	Strong	N-O (Nitro, Symmetric) Stretch
~1250 - 1000	Strong	C-O (Ester) Stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z	Interpretation
175	[M] ⁺ (Molecular Ion)
129	[M - NO ₂] ⁺
101	[M - C ₄ H ₉ O] ⁺ or [M - C ₄ H ₈] ⁺ (McLafferty rearrangement)
73	[CH(NO ₂)CO] ⁺
57	[C ₄ H ₉] ⁺
46	[NO ₂] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of small, liquid organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS)
- **Butyl 2-nitropropanoate** sample (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Pipettes and vial

Procedure:

- Sample Preparation: Dissolve the appropriate amount of **Butyl 2-nitropropanoate** in approximately 0.6-0.7 mL of CDCl_3 containing 0.03% TMS in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.
- Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm, centered around 5-6 ppm.
 - Use a standard pulse sequence (e.g., 'zg30').
 - Set the number of scans (typically 8-16 for a concentrated sample).
 - Acquire the Free Induction Decay (FID).
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220-240 ppm, centered around 100-120 ppm.
 - Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

- Set the number of scans (typically 128 to 1024 or more, depending on concentration).
- Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FIDs of both ^1H and ^{13}C spectra.
 - Phase correct the resulting spectra.
 - Calibrate the ^1H spectrum to the TMS peak at 0.00 ppm.
 - Calibrate the ^{13}C spectrum to the solvent peak (CDCl_3 at 77.16 ppm).
 - Integrate the peaks in the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- **Butyl 2-nitropropanoate** sample (1-2 drops).
- Solvent for cleaning (e.g., isopropanol or acetone).
- Lint-free wipes.

Procedure:

- Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of liquid **Butyl 2-nitropropanoate** directly onto the ATR crystal.

- **Spectrum Acquisition:** Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .
- **Data Processing:** The software will automatically subtract the background spectrum. The resulting spectrum should be displayed in terms of transmittance or absorbance.
- **Cleaning:** Clean the ATR crystal thoroughly with a solvent and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC column suitable for separation of esters (e.g., a non-polar or medium-polarity column).
- Helium gas (carrier gas).
- **Butyl 2-nitropropanoate** sample.
- Solvent for dilution (e.g., dichloromethane or ethyl acetate).

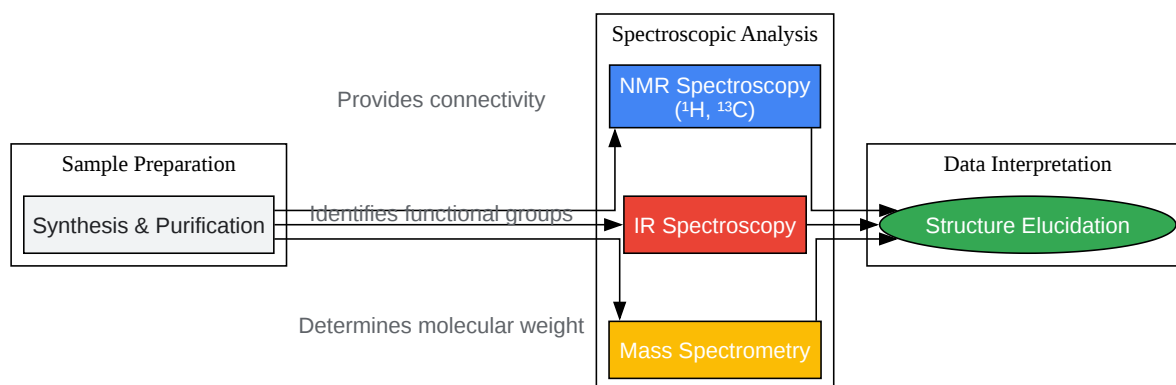
Procedure:

- **Sample Preparation:** Prepare a dilute solution of **Butyl 2-nitropropanoate** (e.g., 1 mg/mL) in a suitable volatile solvent.
- **GC Method Setup:**
 - Set the injector temperature (e.g., 250 °C).
 - Set the GC oven temperature program. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250 °C.
 - Set the carrier gas flow rate (e.g., 1-2 mL/min).
- **MS Method Setup:**

- Set the ion source temperature (e.g., 230 °C).
- Set the electron energy to 70 eV for EI.
- Set the mass range to be scanned (e.g., m/z 40-400).
- Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
- Data Acquisition and Analysis: The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds. The mass spectrum corresponding to the GC peak of **Butyl 2-nitropropanoate** is then analyzed for its molecular ion and fragmentation pattern.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

- To cite this document: BenchChem. [Spectroscopic Profile of Butyl 2-Nitropropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15422456#butyl-2-nitropropanoate-spectroscopic-data-nmr-ir-ms]

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